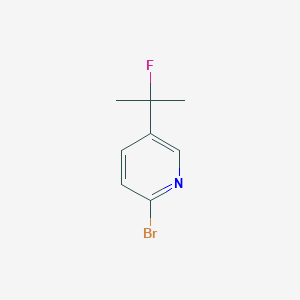

2-溴-5-(2-氟-2-丙基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Bromo-5-(2-fluoro-2-propyl)pyridine” is a chemical compound with the molecular formula C8H9BrFN . It has a molecular weight of 218.07 . The compound is typically stored at +4°C and appears as a colorless to yellow liquid .

Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-5-(2-fluoropropan-2-yl)pyridine . The InChI code is 1S/C8H9BrFN/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,1-2H3 .

Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-5-(2-fluoro-2-propyl)pyridine” are not available, bromo-fluoropyridines can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . They can also be employed in palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .

Physical and Chemical Properties Analysis

“2-Bromo-5-(2-fluoro-2-propyl)pyridine” is a colorless to yellow liquid . It has a molecular weight of 218.07 .

科学研究应用

光谱和光学研究

诸如 5-溴-2-(三氟甲基)吡啶的化合物已通过光谱法表征,以了解它们的结构和电子性质。傅里叶变换红外 (FT-IR) 和核磁共振 (NMR) 光谱等光谱技术以及密度泛函理论 (DFT) 计算提供了分子几何结构、振动频率和化学位移的见解。这些研究不仅揭示了此类化合物的非线性光学性质,还揭示了它们在材料科学和电子学中的潜在应用 (H. Vural, M. Kara, 2017)。

亲核芳香取代反应

在高压下对卤代吡啶(包括 2-溴、2-氯和 2-氟吡啶)的研究表明,这些化合物可以与乙炔二甲酸二甲酯反应形成加合物。这凸显了它们在合成有机化学中构建复杂分子的反应性和潜在用途 (Kiyoshi Matsumoto, Y. Ikemi-Kono, T. Uchida, 1978)。

放射性标记和成像应用

氟-18 标记的氟代吡啶衍生物(如 5-[18F]氟-2-吡啶胺)的合成展示了卤代吡啶在放射性药物化学中的应用。这些化合物对于开发用于成像中枢神经系统受体或体内其他生物靶标的放射性标记合成子很有价值 (A. Abrahim, P. Angelberger, K. Kletter, Markus Müller, C. Joukhadar, T. Erker, O. Langer, 2006)。

配体设计和配位化学

含有吡啶甲基成分(包括溴和氟取代基)的不对称三足配体已合成,用于与 FeCl2 等金属络合。此类研究对于理解对金属-配体配位的空间和电子影响至关重要,可能导致在催化和材料科学中的应用 (L. Benhamou, Hassen Jaafar, Aurore Thibon, M. Lachkar, D. Mandon, 2011)。

安全和危害

未来方向

While specific future directions for “2-Bromo-5-(2-fluoro-2-propyl)pyridine” are not available, bromo-fluoropyridines are valuable building blocks in organic synthesis and can be used in various cross-coupling reactions . This suggests potential applications in the development of new synthetic methodologies and the synthesis of complex molecules.

作用机制

Target of Action

It’s known that this compound can be used as a building block in various chemical reactions, including suzuki–miyaura coupling , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of 2-Bromo-5-(2-fluoro-2-propyl)pyridine involves its participation in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the compound can participate in suzuki–miyaura coupling reactions , which are key in the synthesis of various organic compounds .

Action Environment

It’s known that the success of suzuki–miyaura coupling reactions, in which this compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

2-bromo-5-(2-fluoropropan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPBLOISCJTAIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=C(C=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Morpholin-4-ylcarbonyl)amino]benzoic acid](/img/structure/B2399480.png)

![(E)-N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(dimethylamino)-N-(1-methylpiperidin-4-yl)but-2-enamide](/img/structure/B2399482.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2399485.png)

![Ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2399486.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399487.png)

![6-Amino-5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2399491.png)

![6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one](/img/structure/B2399501.png)